N-methyl-N-(4-methylbenzyl)-2-furamide
Description
N-methyl-N-(4-methylbenzyl)-2-furamide is a furan-derived amide compound characterized by a methyl group and a 4-methylbenzyl substituent on the nitrogen atom of the amide linkage. This structure combines the aromaticity of the furan ring with the steric and electronic effects of the N-methyl and 4-methylbenzyl groups. Potential applications may include pesticidal or pharmacological activities, inferred from structurally related compounds .
Properties
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-5-7-12(8-6-11)10-15(2)14(16)13-4-3-9-17-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGVXTXIVLRNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)
- Structure : Differs in substituents: phenyl vs. 4-methylbenzyl on the amide nitrogen and a 3-furancarboxamide vs. 2-furamide backbone.
- Application: Fenfuram is a registered fungicide (), whereas the biological activity of N-methyl-N-(4-methylbenzyl)-2-furamide remains underexplored.
N-phenyl-2-furohydroxamic Acid (Compound 11 in )
- Structure : Replaces the amide group with a hydroxamic acid (-CONHOH) moiety.
- Activity: Hydroxamic acids are known for metal-chelating properties and antioxidant activity (e.g., DPPH radical scavenging in ). The amide group in this compound lacks this chelating ability, suggesting divergent applications .
Substituent Effects: Methylbenzyl vs. Other Aromatic Groups
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide ()
- Structure : Incorporates a benzimidazole ring and a 4-chlorobenzyl group instead of 4-methylbenzyl.
- Implications : The electron-withdrawing chlorine substituent may reduce electron density at the benzyl group compared to the electron-donating methyl group in the target compound, affecting reactivity or binding interactions in biological systems .
Sulfonamide Derivatives ()
- Structure : Compounds like N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (9) feature sulfonamide linkages instead of amides.
- Comparison : Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity than amides, influencing their pharmacokinetic profiles .
Data Table: Key Properties of Comparable Compounds
Research Findings and Mechanistic Insights
- Antioxidant Activity: Hydroxamic acids (e.g., Compound 11 in ) show radical scavenging via the -NHOH group, a feature absent in this compound.
- Pesticidal Potential: Fenfuram’s fungicidal activity highlights the relevance of furan amides in agrochemistry. The target compound’s 4-methylbenzyl group could modulate target specificity or environmental persistence .
- Synthetic Flexibility : demonstrates methods for introducing bromo and formyl groups into aromatic systems, which could be adapted to modify the target compound’s benzyl moiety for enhanced activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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